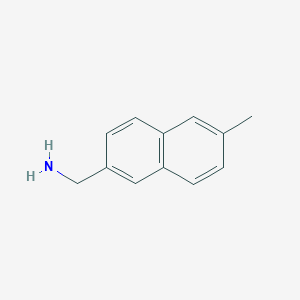

2-(Aminomethyl)-6-methylnaphthalene

Beschreibung

2-(Aminomethyl)-6-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methyl group at the 6-position and an aminomethyl group (-CH2NH2) at the 2-position. This structure confers unique physicochemical properties, such as increased polarity compared to unsubstituted naphthalene, due to the presence of the primary amine group.

Eigenschaften

Molekularformel |

C12H13N |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

(6-methylnaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8,13H2,1H3 |

InChI-Schlüssel |

YYAXDKZFYWVKHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-(Aminomethyl)-6-methylnaphthalin kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Alkylierung von 6-Methylnaphthalin mit Formaldehyd und Ammoniak oder einem Amin unter sauren Bedingungen. Diese Reaktion verläuft typischerweise über einen Mannich-Reaktionsmechanismus, bei dem Formaldehyd und Ammoniak ein Iminiumion-Zwischenprodukt bilden, das anschließend mit dem Naphthalinring reagiert.

Ein weiteres Verfahren beinhaltet die Reduktion von 2-(Nitromethyl)-6-methylnaphthalin unter Verwendung von Wasserstoffgas in Gegenwart eines geeigneten Katalysators, wie beispielsweise Palladium auf Kohlenstoff. Dieser Reduktionsprozess wandelt die Nitrogruppe in eine Aminogruppe um und liefert das gewünschte Produkt.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 2-(Aminomethyl)-6-methylnaphthalin großtechnische Mannich-Reaktionen oder katalytische Hydrierverfahren umfassen. Diese Verfahren werden auf hohe Ausbeute und Reinheit optimiert und verwenden häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken, um die Qualität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Aminomethyl)-6-methylnaphthalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder andere reduzierte Produkte zu bilden.

Substitution: Der Naphthalinring kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Halogenierung, Nitrierung und Sulfonierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator wird häufig verwendet.

Substitution: Halogene (z. B. Chlor, Brom) und Nitriermittel (z. B. Salpetersäure) sind typische Reagenzien für Substitutionsreaktionen.

Hauptprodukte

Oxidation: Nitroso- und Nitroderivate.

Reduktion: Entsprechende Amine.

Substitution: Halogenierte, nitrierte und sulfonierte Naphthalinderivate.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Synthesis of Complex Molecules

2-(Aminomethyl)-6-methylnaphthalene serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it useful for creating derivatives with enhanced biological activity. -

Biological Studies

Research has indicated that naphthalene derivatives can exhibit cytotoxic properties, making them candidates for anticancer agents. For example, studies on naphthylcombretastatins have shown that modifications to the naphthalene structure can lead to compounds with significant antitumor activity through mechanisms such as tubulin polymerization inhibition . -

Material Science

The compound can be used in the development of high-performance polymers. Its derivatives are being explored for their potential in producing polyesters with superior thermal and mechanical properties compared to conventional materials like polyethylene terephthalate (PET) .

Data Table: Applications Overview

Case Studies

-

Naphthylcombretastatins

A study investigated new naphthalene analogues of combretastatin A-4, revealing that modifications to the naphthalene structure could enhance cytotoxicity against cancer cells. The study demonstrated that this compound could potentially serve as a precursor for synthesizing more potent analogues . -

Polymer Development

Research focused on the synthesis of poly(ethylene-2,6-naphthalenedicarboxylate) highlighted the role of this compound in producing high-performance polymers with improved thermal stability and strength compared to traditional polyethylene products . -

Dye Synthesis

The hydrogenation of this compound has been explored in dye production, where it acts as a precursor for various dye compounds used in textiles and other industries .

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-6-methylnaphthalene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-(Aminomethyl)-6-methylnaphthalene | 2-(Aminomethyl), 6-methyl | C12H13N | 171.24 | Primary amine, methyl |

| 2-Methylnaphthalene | 2-Methyl | C11H10 | 142.20 | Methyl |

| 6-Methoxy-2-acetonaphthone | 6-Methoxy, 2-acetyl | C13H12O2 | 200.23 | Methoxy, ketone |

| 6-Amino-N-methylnaphthalene-2-sulfonamide | 6-Amino, 2-sulfonamide (N-methyl) | C11H12N2O2S | 248.29 | Sulfonamide, secondary amine |

| Methyl 6-Amino-2-naphthoate | 6-Amino, 2-carboxylate (methyl ester) | C12H11NO2 | 201.23 | Ester, primary amine |

Key Observations :

- Polarity: The aminomethyl group in this compound increases polarity compared to 2-methylnaphthalene, enhancing solubility in polar solvents. This contrasts with 6-methoxy-2-acetonaphthone, where the ketone and methoxy groups dominate polarity .

- Reactivity: The primary amine group enables nucleophilic reactions (e.g., acylation, Schiff base formation), distinguishing it from inert methylated analogs like 2-methylnaphthalene. Sulfonamide-containing analogs (e.g., 6-Amino-N-methylnaphthalene-2-sulfonamide) exhibit distinct reactivity due to sulfonyl groups .

Table 2: Comparative Toxicity Data

Key Observations :

- Methylated Analogs : 2-Methylnaphthalene shows lower acute toxicity but is associated with respiratory effects in prolonged exposure, typical of PAHs .

Biologische Aktivität

2-(Aminomethyl)-6-methylnaphthalene, a derivative of naphthalene, has garnered attention in various fields of biological research due to its potential therapeutic applications and toxicological implications. This article delves into the biological activity of this compound, focusing on its metabolic pathways, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a methyl group attached to a naphthalene ring. Its chemical structure can be represented as follows:

Metabolism and Toxicity

Research indicates that compounds related to naphthalene, including this compound, undergo significant metabolic transformations in biological systems. The metabolism typically involves cytochrome P450 enzymes that facilitate the oxidation of the methyl group, leading to various hydroxymethyl-naphthalenes as metabolites .

Anticancer Potential

Recent investigations into naphthalene derivatives have highlighted their anticancer properties. For example, certain naphthalene derivatives have been tested against various cancer cell lines, showing moderate to high antiproliferative activity . The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Enzymatic Activity

The enzymatic degradation pathways of related compounds suggest that this compound could be activated through similar mechanisms. For instance, anaerobic degradation studies on 2-methylnaphthalene revealed that it is metabolized by sulfate-reducing bacteria through fumarate addition to the methyl group . This pathway could provide insights into the environmental persistence and biodegradability of related compounds.

Case Studies

Several case studies have explored the biological effects of methylnaphthalenes:

- Lung Toxicity in Mice : A study demonstrated that exposure to 2-methylnaphthalene led to significant lung lesions in mice. The severity was comparable to that observed with naphthalene exposure but less than that seen with 1-nitronaphthalene .

- Antiproliferative Activity : In vitro studies have shown that derivatives of naphthalene can inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa, suggesting potential for development into anticancer agents .

Data Tables

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Potential anticancer activity against cell lines | Similar toxicity profile as methylnaphthalenes |

| 2-Methylnaphthalene | Lung toxicity; necrosis of bronchiolar cells | High (426 mg/kg exposure) |

| 1-Methylnaphthalene | Mild lung toxicity; lower than 2-methylnaphthalene | Moderate |

Q & A

Q. What gaps exist in understanding the compound’s effects on gene expression networks?

- Methodological Answer : Prioritize single-cell RNA sequencing (scRNA-seq) in target tissues (e.g., olfactory epithelium) to identify cell-type-specific responses. Integrate with chromatin accessibility assays (ATAC-seq) to map regulatory element activation. Validate findings using CRISPR-Cas9 knockouts of candidate genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.